molecular formula C21H21N3O3 B2365067 4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941921-21-7

4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2365067
CAS RN: 941921-21-7
M. Wt: 363.417
InChI Key: TVOCUZPGYPUSCX-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound appear to be Poly (ADP-ribose) polymerases-1 (PARP-1) and CDK2 . PARP-1 is involved in DNA repair damage and is a known sensor of DNA damage responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . CDK2 is a crucial target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

The compound interacts with its targets, leading to significant changes. It has been shown to have promising neuroprotective and anti-inflammatory properties . It inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Furthermore, it has been found to inhibit PARP-1 and CDK2 .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress, apoptosis, and the NF-kB inflammatory pathway . It also compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Result of Action

The compound exhibits significant anti-neuroinflammatory properties and promising neuroprotective activity . It also shows superior cytotoxic activities against MCF-7 and HCT-116 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. Its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . .

properties

IUPAC Name

4-(4-methoxyphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOCUZPGYPUSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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